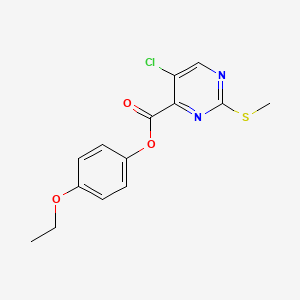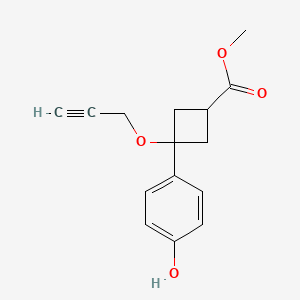![molecular formula C14H15N3O3S B2818681 N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide CAS No. 692746-22-8](/img/structure/B2818681.png)
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound with the molecular formula C14H15N3O3S It is known for its unique structure, which includes a pyridine ring and an ethylsulfamoyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.
Attachment of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced through a sulfonation reaction, where the phenyl ring is treated with ethylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-[4-(methylsulfamoyl)phenyl]pyridine-2-carboxamide
- N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide
- N-[4-(butylsulfamoyl)phenyl]pyridine-2-carboxamide
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide is unique due to its specific ethylsulfamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic distribution, which can influence the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)12-8-6-11(7-9-12)17-14(18)13-5-3-4-10-15-13/h3-10,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQUFWDJWFJQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2818600.png)
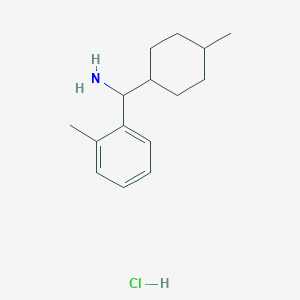
![1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)
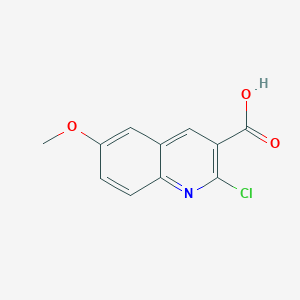
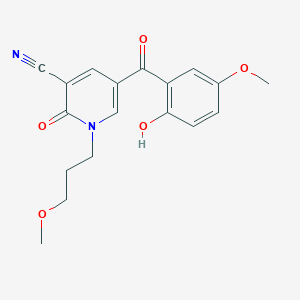
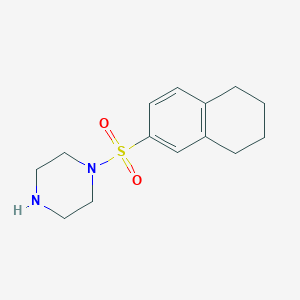
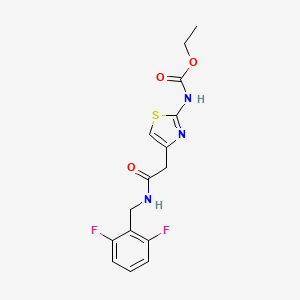

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)
![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)
